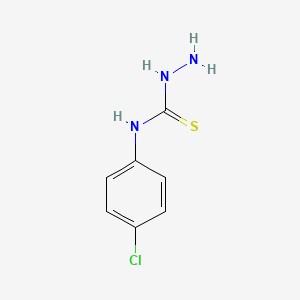

N-(4-氯苯基)肼基碳硫酰胺

描述

N-(4-chlorophenyl)hydrazinecarbothioamide, also known as 4-chlorophenylhydrazinecarbothioamide, is a chemical compound that is used in various scientific research applications. It is a derivative of hydrazine and has a molecular weight of 181.6 g/mol. It is a colorless solid and is soluble in various organic solvents. It is a widely used reagent in organic synthesis and has a wide range of applications in the fields of biochemistry, pharmacology, and toxicology.

科学研究应用

溶解度研究

研究重点在于 N-(4-氯苯基)肼基碳硫酰胺及其类似物在不同溶剂中的溶解度,揭示了该化合物在不同温度条件下的行为。Shakeel、Bhat 和 Haq (2014) 进行的研究表明异烟肼 (INH) 类似物在乙醇、乙二醇、丙二醇、聚乙二醇-400 和异丙醇等纯溶剂中的溶解度,并指出溶解度随着温度升高而增加 (Shakeel、Bhat 和 Haq,2014)。这些知识对于药物制剂开发至关重要,特别是对于提高药物溶解度和生物利用度。

新型化合物的合成

N-(4-氯苯基)肼基碳硫酰胺的化学反应性为合成各种新型化合物奠定了基础,这些化合物在医药和材料科学中具有潜在应用。例如,Ramadan (2019) 探索了芳基亚烷基-肼基-噻唑啉及其前体的合成和质谱,表明该化合物在产生具有特定性质的新化学实体方面具有多功能性 (Ramadan,2019)。

荧光探针

N-(4-氯苯基)肼基碳硫酰胺衍生物在通过荧光检测金属离子中的应用表明其在环境监测和生物检测中的潜力。Suh 等人 (2022) 描述了一种基于肼-碳硫酰胺的 Zn2+ 检测荧光化学传感器,展示了其在水和生物系统等真实样品中的实用性 (Suh 等,2022)。

抗氧化活性

衍生自 N-(4-氯苯基)肼基碳硫酰胺的化合物显示出显着的抗氧化活性,这一特性可用于开发针对氧化应激相关疾病的治疗剂。Bărbuceanu 等人 (2014) 合成了肼基碳硫酰胺并评估了它们的抗氧化活性,突出了药理学中新型抗氧化剂的潜力 (Bărbuceanu 等,2014)。

抗惊厥特性

N-(4-氯苯基)肼基碳硫酰胺结构的修饰导致了具有抗惊厥活性的化合物的发现。Tripathi 和 Kumar (2013) 对新型衍生物的研究展示了它们在癫痫模型中的有效性,表明在癫痫治疗中的潜在应用 (Tripathi 和 Kumar,2013)。

属性

IUPAC Name |

1-amino-3-(4-chlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3S/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTWJLUVFRTLIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351690 | |

| Record name | 4-(4-Chlorophenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22814-92-2 | |

| Record name | 4-(4-Chlorophenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22814-92-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

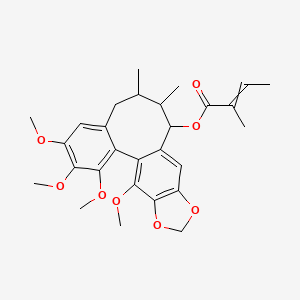

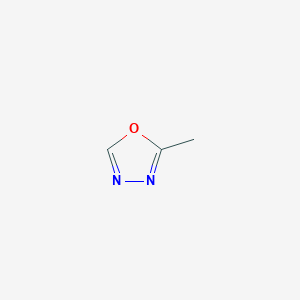

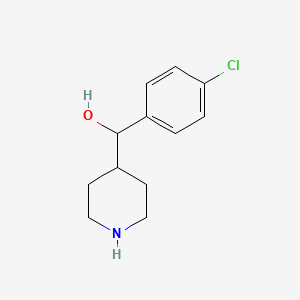

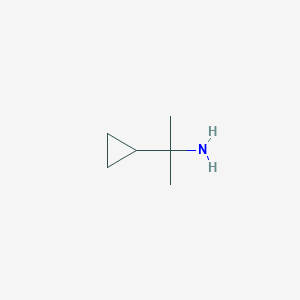

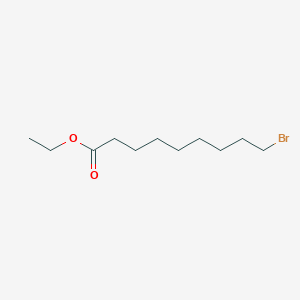

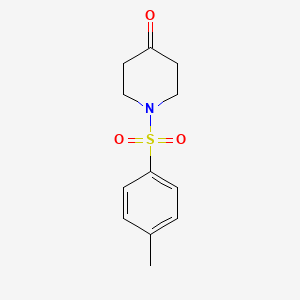

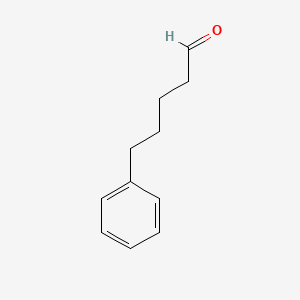

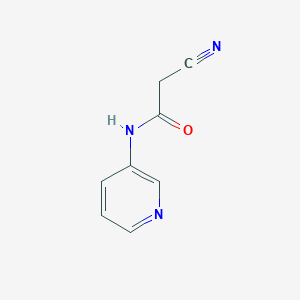

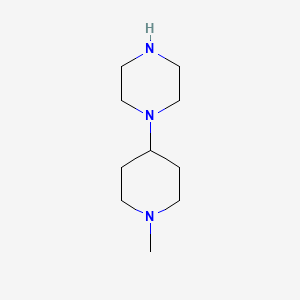

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-(4-chlorophenyl)hydrazinecarbothioamide interact with DNA, and what are the potential downstream effects?

A1: Research suggests that N-(4-chlorophenyl)hydrazinecarbothioamide derivatives, when incorporated into larger molecules, can bind to DNA, likely through an intercalation mechanism [, ]. Intercalation occurs when the compound inserts itself between the base pairs of DNA. This interaction can lead to distortions in the DNA structure, potentially interfering with crucial cellular processes like replication and transcription. While the exact downstream effects depend on the specific derivative and its concentration, this interaction with DNA is considered a potential mechanism for the observed antiproliferative activity of some derivatives [].

Q2: Is there a correlation between the DNA binding affinity of N-(4-chlorophenyl)hydrazinecarbothioamide derivatives and their antiproliferative activity?

A2: Interestingly, one study focusing on acridine-thiosemicarbazone derivatives, which include N-(4-chlorophenyl)hydrazinecarbothioamide as a core structure, found no direct correlation between DNA-binding affinity and in vitro antiproliferative activity []. While some derivatives demonstrated strong binding to calf thymus DNA, this did not necessarily translate to a more potent antiproliferative effect. This suggests that while DNA binding might play a role in the mechanism of action, other factors likely contribute to the overall antiproliferative activity of these compounds. Further research is needed to fully elucidate the relationship between these properties.

A3: The structure of N-(4-chlorophenyl)hydrazinecarbothioamide can be modified to create various derivatives, each potentially exhibiting different activities and potencies. For instance, incorporating this molecule into an acridine-thiosemicarbazone structure, where it serves as the thiosemicarbazone moiety, allows for the exploration of different substituents on the acridine ring []. Researchers observed that the size and shape of the intercalating acridine moiety, along with the specific substituents present, influenced both DNA-binding affinity and antiproliferative activity. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the design of novel therapeutics based on this scaffold.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Dimethylamino)methylidene]pentane-2,4-dione](/img/structure/B1348805.png)